
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is a chemical compound with the molecular formula C₆H₁₆BrN₂ It is a quaternary ammonium salt derived from hydrazine, where the nitrogen atoms are substituted with methyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide typically involves the quaternization of 1,1-dimethylhydrazine with isopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
(CH3)2NNH2+(CH3)2CHBr→(CH3)2N(CH3)2CHNH2+Br−
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and heated in a controlled environment to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products include hydrazone derivatives.
Reduction: Reduced products include hydrazine derivatives.
Substitution: Substituted products depend on the nucleophile used, such as azides or cyanides.
Applications De Recherche Scientifique
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the modulation of enzymatic activity or the alteration of cellular processes. The compound’s effects are mediated through pathways involving hydrazine derivatives, which can act as intermediates in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the isopropyl group.
1,1-Dimethyl-2-(1-methylpropyl)hydrazine: Another hydrazine derivative with a different alkyl substitution pattern.
Uniqueness
1,1-Dimethyl-1-(propan-2-yl)hydrazin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other hydrazine derivatives may not be suitable.
Propriétés
Numéro CAS |
13025-61-1 |
|---|---|
Formule moléculaire |
C5H15BrN2 |
Poids moléculaire |
183.09 g/mol |
Nom IUPAC |
amino-dimethyl-propan-2-ylazanium;bromide |
InChI |
InChI=1S/C5H15N2.BrH/c1-5(2)7(3,4)6;/h5H,6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KXBOUKYJRXHRNL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)[N+](C)(C)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
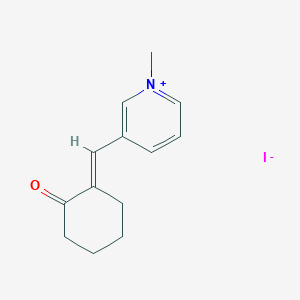
![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
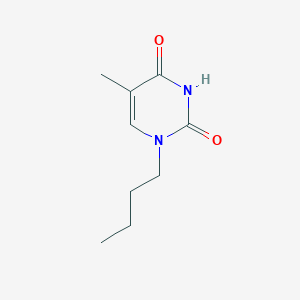
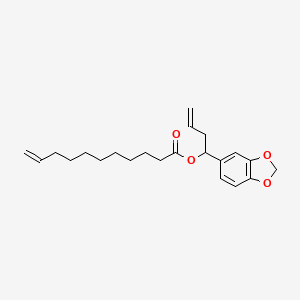

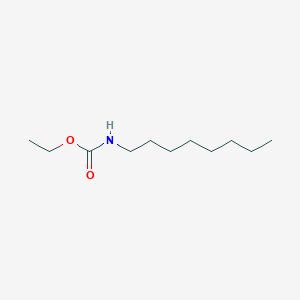
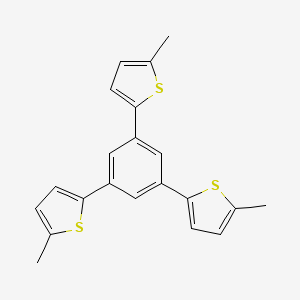

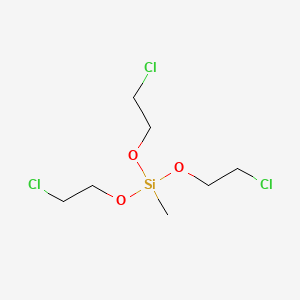
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
